molecular formula C12H17N5 B2441345 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 19212-84-1

1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No. B2441345
CAS RN: 19212-84-1
M. Wt: 231.303
InChI Key: PXJQUDHABLFDIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Mannich base organic non-linear optical single crystal was synthesized using acetonitrile as a solvent . Another compound was synthesized through six experimental steps and characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS and X-ray diffraction .

Scientific Research Applications

Synthesis of New Amides

1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole has been utilized in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. This synthesis is key in the development of antileukemic agents like imatinib, indicating its importance in medicinal chemistry (Koroleva et al., 2011).

Glucosidase Inhibitors with Antioxidant Activity

This compound has been used in the synthesis of novel benzimidazole derivatives, which have been shown to be effective glucosidase inhibitors with antioxidant properties. These derivatives have potential applications in treating diabetes and oxidative stress-related diseases (Özil et al., 2018).

Anticorrosive Applications

In the field of materials science, benzotriazole derivatives including 1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole have been synthesized for anticorrosive studies on mild steel in acidic media. These compounds have shown remarkable corrosion protection effects, making them potentially useful in industrial applications (Verma & Singh, 2020).

Antimicrobial Activity

Benzotriazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of these compounds often involves reactions with benzotriazole, showing its role in creating potential antimicrobial agents (Shah et al., 2013).

Synthesis of Anticancer Agents

The compound has been used in the synthesis of novel quinoline derivatives with potential anticancer properties. These synthesized compounds have exhibited significant growth inhibitory effects on various human tumor cell lines, suggesting their potential in cancer treatment (Korcz et al., 2018).

Environmental Impact

In environmental studies, benzotriazoles including this compound have been identified as polar and poorly degradable trace pollutants, often used as corrosion inhibitors. Understanding their occurrence and removal from wastewater is crucial for environmental protection (Reemtsma et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

properties

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-15-6-8-16(9-7-15)10-17-12-5-3-2-4-11(12)13-14-17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJQUDHABLFDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole

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